Technical Whitepaper: Mechanism of Action, Formation, and Control of 4-[(2,4-Dimethylphenyl)sulfanyl]aniline Hydrochloride
Technical Whitepaper: Mechanism of Action, Formation, and Control of 4-[(2,4-Dimethylphenyl)sulfanyl]aniline Hydrochloride
Executive Summary
In pharmaceutical development, the compound 4-[(2,4-Dimethylphenyl)sulfanyl]aniline hydrochloride (CAS 1049755-55-6) is not a standalone therapeutic agent. Rather, it is a critical, structurally alerting regioisomeric impurity—often designated as Vortioxetine Impurity 60—encountered during the synthesis of the multimodal antidepressant vortioxetine[1][2].
For researchers and drug development professionals, understanding the "mechanism of action" of this compound requires a tripartite approach:
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Chemical Mechanism: The synthetic pathways leading to its formation as a regioisomer.
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Toxicological Mechanism: Its biological bioactivation into a DNA-reactive mutagen, necessitating strict control under ICH M7 guidelines[3][4].
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Analytical Mechanism: The physicochemical principles driving its trace-level chromatographic separation and mass spectrometric quantification.
This whitepaper synthesizes these three pillars, providing a comprehensive guide to the causality behind its formation, toxicity, and analytical control.
Chemical Mechanism of Action: Synthetic Origins
Vortioxetine is typically synthesized via a palladium-catalyzed Buchwald-Hartwig cross-coupling or Ullmann-type condensation between 2,4-dimethylthiophenol and an ortho-substituted haloarene (e.g., 2-bromoaniline or 1,2-dibromobenzene)[1][2].
The formation of 4-[(2,4-Dimethylphenyl)sulfanyl]aniline hydrochloride is driven by regioisomeric contamination in the starting materials. If the starting material contains para-substituted analogs (e.g., 4-bromoaniline or 4-chloronitrobenzene), the nucleophilic aromatic substitution ( SNAr ) or metal-catalyzed C-S bond formation will irreversibly lock the sulfide linkage at the 4-position instead of the intended 2-position.
Causality in Synthesis: The steric hindrance around the ortho-position of 2-bromoaniline makes the intended coupling kinetically slower than the coupling of the para-substituted impurity. Consequently, even trace amounts of 4-bromoaniline in the starting material are efficiently converted into the 4-[(2,4-dimethylphenyl)sulfanyl]aniline impurity, which subsequently co-precipitates as a hydrochloride salt during API crystallization.
Chemical mechanism of regioisomeric impurity formation via cross-coupling.
Toxicological Mechanism of Action: Genotoxicity and ICH M7
Primary aromatic amines (anilines) are universally flagged as Potentially Mutagenic Impurities (PMIs) under the ICH M7(R2) Guideline [5][6]. Because 4-[(2,4-Dimethylphenyl)sulfanyl]aniline lacks a bulky substituent directly adjacent to the amine group (unlike the sterically shielded piperazine in vortioxetine), it is highly susceptible to enzymatic bioactivation in the liver.
The Nitrenium Ion Pathway
The toxicological mechanism of action follows a well-characterized metabolic cascade:
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N-Hydroxylation: Hepatic Cytochrome P450 enzymes (primarily CYP1A2) oxidize the primary amine to an N-hydroxylamine intermediate.
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Phase II Esterification: Sulfotransferases (SULTs) or N-acetyltransferases (NATs) convert the hydroxyl group into a sulfate or acetate ester, creating a highly labile leaving group.
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Heterolytic Cleavage: The ester rapidly dissociates, generating a highly electrophilic, resonance-stabilized nitrenium ion .
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DNA Adduct Formation: The nitrenium ion acts as a hard electrophile, intercalating into DNA and undergoing nucleophilic attack by the electron-rich N7 or C8 atoms of guanine residues. This covalent binding causes bulky DNA adducts, leading to base-pair mismatch during replication and subsequent mutagenesis[3][7].
Toxicological mechanism of action: CYP450-mediated bioactivation to DNA-reactive nitrenium ion.
Quantitative Data Summaries
To establish a control strategy, the physicochemical properties of the impurity must be differentiated from the API, and its acceptable intake must be calculated based on the Threshold of Toxicological Concern (TTC)[4].
Table 1: Structural and Physicochemical Comparison
| Property | Vortioxetine (API) | 4-[(2,4-Dimethylphenyl)sulfanyl]aniline HCl |
| Role | Active Pharmaceutical Ingredient | Regioisomeric Impurity (Class 3 PMI) |
| Amine Type | Secondary (Piperazine ring) | Primary (Aniline) |
| Substitution Pattern | Ortho (1,2-disubstituted benzene) | Para (1,4-disubstituted benzene) |
| Molecular Weight | 298.45 g/mol (Free base) | 265.80 g/mol (HCl salt) |
| Mutagenic Alert | Negative (Sterically hindered) | Positive (Primary aromatic amine) |
Table 2: ICH M7 TTC Limits for Mutagenic Impurities[4][7]
| Duration of Treatment | Acceptable Intake (μ g/day ) | Allowable Limit in API (ppm) assuming 20 mg/day dose |
| ≤ 1 month | 120 μ g/day | 6000 ppm |
| > 1 to 10 years | 10 μ g/day | 500 ppm |
| > 10 years to Lifetime | 1.5 μ g/day | 75 ppm |
Note: Because major depressive disorder requires chronic, long-term therapy, the lifetime TTC of 1.5 μ g/day applies, necessitating a highly sensitive analytical control limit of ≤ 75 ppm in the final drug substance.
Analytical Mechanism & Experimental Workflow
To ensure the trustworthiness of the API batch, a self-validating LC-MS/MS protocol must be employed to detect the impurity at sub-ppm levels.
Causality in Method Design:
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Stationary Phase: A sub-2 μm C18 column is used to provide high theoretical plates, necessary to resolve the para-substituted impurity from the massive ortho-substituted API peak.
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Mobile Phase pH: The mobile phase is buffered to pH 3.0 using formic acid. At this pH, the primary amine of the impurity ( pKa≈4.5 ) is fully protonated. This prevents secondary interactions with residual silanols on the column (preventing peak tailing) and maximizes ionization efficiency in the Electrospray Ionization (ESI+) source.
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Detection: Multiple Reaction Monitoring (MRM) is used. The pseudo-molecular ion [M+H]+ undergoes collision-induced dissociation (CID) to yield specific fragment ions (e.g., cleavage of the C-S bond), ensuring absolute specificity even if co-elution occurs.
Step-by-Step LC-MS/MS Protocol
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Sample Preparation: Dissolve 50 mg of Vortioxetine API in 10 mL of Methanol/Water (50:50 v/v) to achieve a 5 mg/mL concentration. Vortex for 2 minutes and sonicate for 5 minutes.
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Filtration: Pass the solution through a 0.22 μm PTFE syringe filter to remove any insoluble particulates that could clog the UHPLC system.
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Chromatographic Separation:
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Column: Acquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7 μm).
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Mobile Phase A: 0.1% Formic Acid in Water (pH ~3.0).
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
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Gradient: 5% B to 95% B over 8 minutes. Flow rate: 0.4 mL/min.
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Mass Spectrometry (ESI+ MRM):
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Set capillary voltage to 3.0 kV and desolvation temperature to 400°C.
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Monitor the transition for the impurity: m/z 230.1 [M+H]+ → m/z 122.0 (fragmentation of the dimethylphenyl moiety).
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Quantification: Calculate the concentration of the impurity against a 6-point external calibration curve ranging from 0.05 ppm to 100 ppm. Ensure the Signal-to-Noise (S/N) ratio at the Limit of Quantitation (LOQ) is ≥ 10.
Analytical mechanism for trace-level LC-MS/MS quantification of the aniline impurity.
References
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Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals National Institutes of Health (NIH) / PMC [Link]
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ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline European Medicines Agency (EMA)[Link]
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Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk, M7 (R1) International Council for Harmonisation (ICH)[Link]
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ICH M7(R2) Guideline on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk Therapeutic Goods Administration (TGA)[Link]
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Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk M7(R2) International Council for Harmonisation (ICH)[Link]
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Discovery of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004): A novel multimodal compound for the treatment of major depressive disorder Journal of Medicinal Chemistry / ACS Publications[Link]
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Binding of the Multimodal Antidepressant Drug Vortioxetine to the Human Serotonin Transporter ACS Chemical Neuroscience / ACS Publications[Link]
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. database.ich.org [database.ich.org]
- 5. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ICH M7(R2) Guideline on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk | Therapeutic Goods Administration (TGA) [tga.gov.au]
- 7. database.ich.org [database.ich.org]
